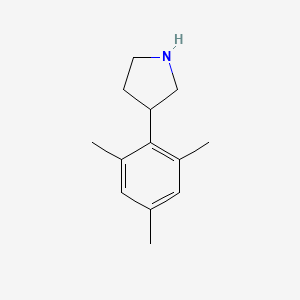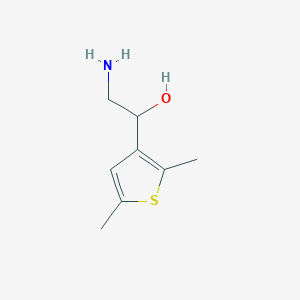
3-(2,5-Dimethylfuran-3-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylfuran-3-yl)butan-1-amine is an organic compound with the molecular formula C10H17NO It is a derivative of furan, a heterocyclic organic compound, and contains an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine typically involves the reaction of 2,5-dimethylfuran with a suitable amine precursor. One common method is the Paal–Knorr reaction, where 2,5-dimethylfuran undergoes a condensation reaction with an amine, such as butan-1-amine, under acidic conditions . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines .
Applications De Recherche Scientifique
3-(2,5-Dimethylfuran-3-yl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The furan ring may also participate in electron transfer reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A precursor to 3-(2,5-Dimethylfuran-3-yl)butan-1-amine, used in similar applications.
Furan: The parent compound, widely used in organic synthesis and industrial applications.
Pyrrole: Another heterocyclic compound with similar structural features and applications.
Uniqueness
This compound is unique due to the presence of both the furan ring and the amine group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
3-(2,5-dimethylfuran-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-7(4-5-11)10-6-8(2)12-9(10)3/h6-7H,4-5,11H2,1-3H3 |
Clé InChI |
APPGDFCHJKYTFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)C(C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


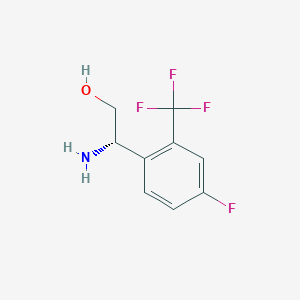

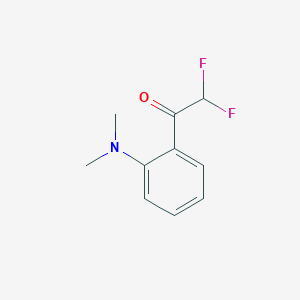
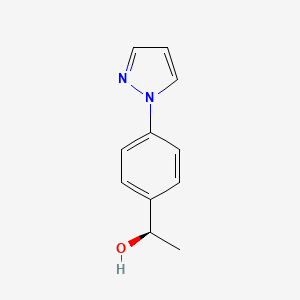
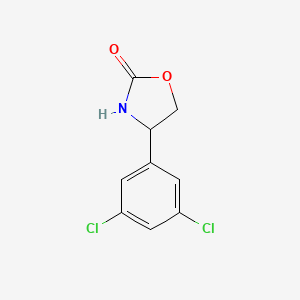
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)

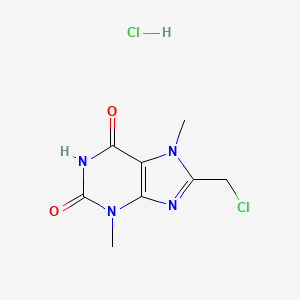
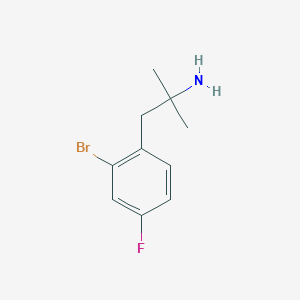
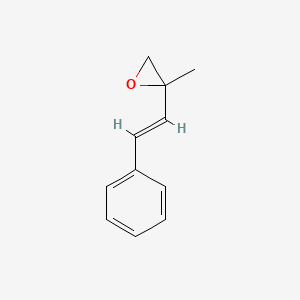
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
